molecular formula C18H17ClIN3S B2524085 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea CAS No. 847389-49-5

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Cat. No.: B2524085
CAS No.: 847389-49-5
M. Wt: 469.77
InChI Key: TZOHPCHKGCXXJE-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a useful research compound. Its molecular formula is C18H17ClIN3S and its molecular weight is 469.77. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Thiourea derivatives have been extensively studied for their role in catalysis and organic synthesis. For instance, primary amine-thiourea derivatives are active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, demonstrating broad substrate scope and good-to-excellent diastereoselectivity (Huang & Jacobsen, 2006).

Material Science

In material science, thiourea derivatives like p-methylphenyl-thiourea and p-chlorophenyl-thiourea have been synthesized and studied for their dielectric properties, piezoelectric constants, and frequency temperature characteristics, indicating potential applications in electronics and sensor technologies (Deng & Yang, 1994).

Pharmaceutical Research

Thiourea compounds are pivotal in pharmaceutical research for their role in synthesizing heterocyclic compounds, which are core structures in many therapeutic agents. For example, disubstituted thioureas synthesized from the products of anionic arylation of unsaturated compounds have been used to create 4-thiazolidinone derivatives, showcasing their versatility in drug development (Obushak, Matiichuk, & Martyak, 2003).

Biological Activities

The biological activities of thiourea derivatives, including antimicrobial, antifungal, and tuberculostatic properties, have been a significant area of interest. Indolylalkylthioureas, for example, have shown tuberculostatic activity, highlighting their potential in treating bacterial infections (Pershin et al., 2004).

Mechanism of Action

The specific mechanism of action, target, and biochemical pathways of an indole derivative would depend on its specific structure and functional groups. For example, some indole derivatives might interact with specific receptors or enzymes, leading to changes in cellular signaling pathways and resulting in their observed biological effects .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound, such as its solubility, stability, and molecular size. These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of action and action environment would also be specific to the compound and its biological targets. For example, a compound might induce cell death in cancer cells, or it might inhibit the replication of a virus. The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOHPCHKGCXXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.